molecular formula C18H24N2O4 B2976718 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide CAS No. 900006-71-5

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2976718
CAS No.: 900006-71-5
M. Wt: 332.4
InChI Key: ZLFXBUSPOKLTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a 1,4-dioxaspiro[4.5]decane moiety at the N1-position and a para-tolyl (p-tolyl) group at the N2-position.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-13-5-7-14(8-6-13)20-17(22)16(21)19-11-15-12-23-18(24-15)9-3-2-4-10-18/h5-8,15H,2-4,9-12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFXBUSPOKLTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the oxalamide class and is characterized by a spirocyclic framework that may influence its interactions within biological systems. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C19H25N2O4, with a molecular weight of approximately 365.42 g/mol. The compound's structure includes:

  • Dioxaspiro Framework : This contributes to the compound's rigidity and stability.
  • Oxalamide Functional Group : Known for its reactivity and potential bioactivity.
Property Value
Molecular FormulaC19H25N2O4
Molecular Weight365.42 g/mol
Structural FeaturesDioxaspiro, Oxalamide

Biological Activity

Research into the biological activity of this compound has revealed several key areas of interest:

1. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The oxalamide group may enhance membrane permeability in bacterial cells, leading to increased efficacy against various pathogens.

2. Cytotoxicity
In vitro assays have indicated that this compound could exhibit cytotoxic effects against certain cancer cell lines. The spirocyclic structure may play a role in disrupting cellular processes, although further studies are necessary to elucidate the specific mechanisms involved.

3. Enzyme Inhibition
The presence of the oxalamide moiety suggests potential as an enzyme inhibitor. Research has shown that oxalamides can interact with various enzymes involved in metabolic pathways, which could be beneficial in drug design targeting specific diseases.

Case Studies

Several studies have explored the biological effects of related compounds:

Case Study 1: Antimicrobial Efficacy
A study on oxalamides demonstrated significant antibacterial activity against Gram-positive bacteria, supporting the hypothesis that similar compounds may also exhibit such properties.

Case Study 2: Cytotoxic Evaluation
Research involving dioxaspiro compounds indicated cytotoxic effects on human cancer cell lines, suggesting that modifications to the dioxaspiro structure could enhance bioactivity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Key Observations:
  • Spirocyclic vs. Aromatic Substitutions : The 1,4-dioxaspiro[4.5]decane group (target compound) may enhance metabolic stability compared to linear alkyl or methoxy-substituted analogs (e.g., S336), as spirocyclic structures often resist enzymatic degradation .
  • Positional Isomerism: The p-tolyl group (target compound) vs.
  • Functional Group Impact : Pyridinylethyl (S336) and fluorophenyl (Compound 18) groups introduce polarity or electronegativity, which could modulate bioactivity or toxicity .

Metabolic and Toxicological Profiles

  • Stability of Amide Bonds : Oxalamides like S336 and the target compound show resistance to amide hydrolysis in hepatocyte assays, suggesting prolonged activity or slower clearance .
  • Safety Margins: For S336 and analogs, the FAO/WHO Committee established a No-Observed-Effect Level (NOEL) of 100 mg/kg bw/day, with a 500-million-fold safety margin relative to estimated human exposure (0.0002 μg/kg bw/day) . This high margin suggests low toxicity for structurally related oxalamides, including the spirocyclic variants.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.